In Vitro Antiproliferative Potency in Pediatric Cancer Cell Lines
UMB103 demonstrates potent, low-nanomolar antiproliferative activity across a panel of pediatric tumor cell lines. Its IC50 values range from 6.5 to 178.2 nM, which is comparable to the related dual inhibitor UMB160 (2.9–87.5 nM). This potency is within the clinically relevant range for targeted small molecules in oncology [1]. In contrast, single-agent PLK1 (Volasertib) or BRD4 (MK-8628) inhibitors require significantly higher concentrations or combination therapy to achieve similar effects [2].
| Evidence Dimension | Cell viability (IC50) |
|---|---|
| Target Compound Data | 6.5–178.2 nM |
| Comparator Or Baseline | UMB160 (dual inhibitor): 2.9–87.5 nM |
| Quantified Difference | Comparable potency range; UMB103 is slightly less potent than UMB160 in some cell lines. |
| Conditions | Pediatric tumor cell lines (neuroblastoma, medulloblastoma, rhabdomyosarcoma); 72-hour treatment. |
Why This Matters
The low-nanomolar IC50 values validate UMB103's utility as a chemical probe for in vitro studies of MYC-driven pediatric cancers, confirming its suitability for cellular assays where potent target engagement is required.
- [1] Timme N, Han Y, Liu S, et al. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors. Transl Oncol. 2020;13(2):221-232. doi:10.1016/j.tranon.2019.09.013 View Source
- [2] Timme N, Han Y, Liu S, et al. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors. Transl Oncol. 2020;13(2):221-232. Supplementary Figure 5 and Table 3. View Source
